molecular formula C9H16ClN B13471242 3-(But-3-yn-1-yl)piperidine hydrochloride

3-(But-3-yn-1-yl)piperidine hydrochloride

Cat. No.: B13471242
M. Wt: 173.68 g/mol
InChI Key: HRGHOPGKSRQUQK-UHFFFAOYSA-N
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Description

3-(But-3-yn-1-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a but-3-yn-1-yl group. Piperidine derivatives are widely recognized for their importance in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as building blocks in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a suitable but-3-yn-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(But-3-yn-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .

Mechanism of Action

The mechanism of action of 3-(But-3-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Biological Activity

3-(But-3-yn-1-yl)piperidine hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a but-3-yn-1-yl group, which contributes to its unique biological properties. The structural formula can be represented as follows:

C9H13ClN\text{C}_9\text{H}_{13}\text{Cl}\text{N}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of various molecular targets, potentially influencing pathways related to neurological disorders and cancer therapies .

Key Mechanisms:

  • Inhibition of Janus Kinase (JAK) Activity: Similar compounds have demonstrated efficacy in inhibiting JAK pathways, which are crucial in inflammatory responses and autoimmune diseases .
  • Neuroprotective Effects: Research indicates that compounds with similar structures exhibit neuroprotective properties, particularly against stress-induced apoptosis in neuronal cell lines .

Antiviral Activity

Recent studies have evaluated the antiviral potential of piperidine derivatives, including this compound. These compounds have shown activity against various viral strains, including HIV and herpes simplex virus (HSV) .

CompoundVirus TargetedIC50 (μM)Reference
This compoundHIV92
Benzyl derivativeCVB-2100
Fluorophenyl derivativeHSV-154

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of similar compounds on PC12 cells subjected to corticosterone-induced damage. The expression levels of apoptosis-related proteins were significantly altered, indicating a protective mechanism against neuronal cell death .

ProteinControl Group ExpressionTreated Group Expression
Bcl-2LowHigh
BaxHighLow
Caspase-3HighLow

Study on Neuroprotection

In a study investigating the neuroprotective effects of piperidine derivatives, it was found that treatment with this compound led to a significant reduction in cell death in PC12 cells exposed to stressors. The study reported a decrease in apoptotic markers, suggesting potential therapeutic applications for neurodegenerative diseases .

Application in Cancer Research

Another study explored the compound's role as a potential therapeutic agent for various cancers. The modulation of JAK pathways was linked to reduced tumor growth in preclinical models, indicating that this compound could serve as a basis for developing new cancer therapies .

Properties

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

IUPAC Name

3-but-3-ynylpiperidine;hydrochloride

InChI

InChI=1S/C9H15N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h1,9-10H,3-8H2;1H

InChI Key

HRGHOPGKSRQUQK-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCCNC1.Cl

Origin of Product

United States

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